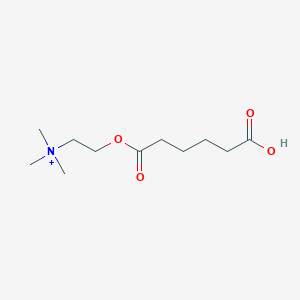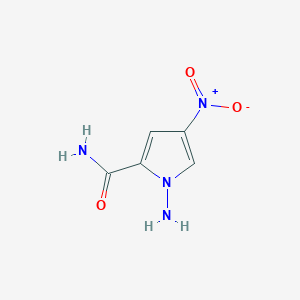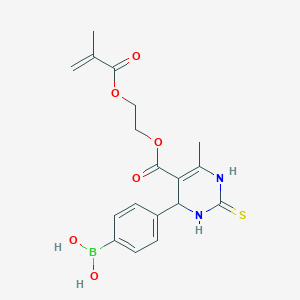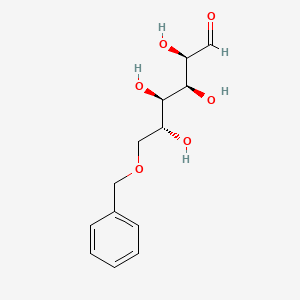![molecular formula C12H19ClO2 B15205459 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethylbicyclo[221]heptan-2-yl-2-chloroacetate is a chemical compound with a unique bicyclic structure It is derived from camphor, a well-known natural product
Métodos De Preparación
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate typically involves the esterification of camphor derivatives. One common method involves the reaction of camphor with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Major products formed from these reactions include amides, esters, ketones, carboxylic acids, and alcohols.
Aplicaciones Científicas De Investigación
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Industrial Applications: It is used in the production of fragrances and flavoring agents due to its camphor-like structure.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release camphor derivatives, which may interact with biological receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate can be compared with other camphor derivatives such as:
Camphor: A naturally occurring compound with similar bicyclic structure but different functional groups.
Borneol: Another camphor derivative with a hydroxyl group instead of an ester group.
Isoborneol: An isomer of borneol with similar properties.
The uniqueness of 1,7,7-Trimethylbicyclo[22
Propiedades
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKDAUZKNYBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

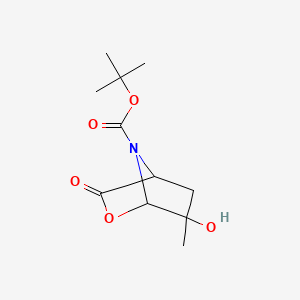
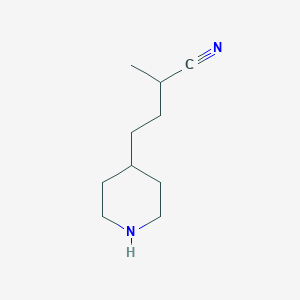
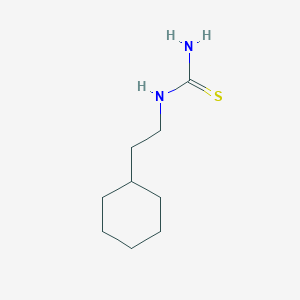

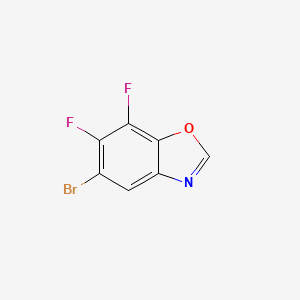
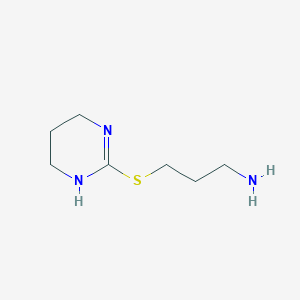
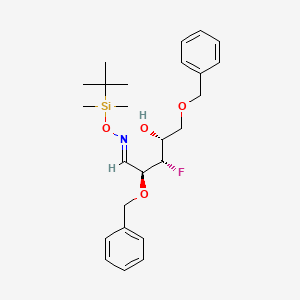

![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
